Iberverin

Description

has Nrf2-inducing activity; structure in first source

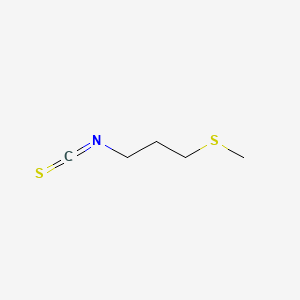

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanato-3-methylsulfanylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS2/c1-8-4-2-3-6-5-7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKSCZJUIURGMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047132 | |

| Record name | 3-(Methylthio)propyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow liquid; Raddish-like, irritating aroma | |

| Record name | 3-Methylthiopropyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1555/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

254.00 °C. @ 760.00 mm Hg | |

| Record name | Ibervirin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034370 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | 3-Methylthiopropyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1555/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.099-1.105 | |

| Record name | 3-Methylthiopropyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1555/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

505-79-3 | |

| Record name | 3-Methylthiopropyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iberverin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1-isothiocyanato-3-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Methylthio)propyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylthiopropyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBERVERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTT13BN94Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ibervirin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034370 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

In-Depth Technical Guide: Iberverin's Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iberverin, a naturally occurring isothiocyanate, has demonstrated significant anticancer properties across various cancer cell lines. This technical guide delineates the core mechanisms of action through which this compound exerts its cytotoxic effects on cancer cells. The primary pathways identified include the induction of mitochondrial-mediated apoptosis, G2/M phase cell cycle arrest, and ferroptosis. These effects are predominantly driven by the induction of oxidative stress, characterized by the generation of reactive oxygen species (ROS) and depletion of glutathione (B108866) (GSH), which subsequently leads to DNA damage and activation of downstream signaling cascades. This document provides a comprehensive overview of the signaling pathways, quantitative data on its efficacy, and detailed experimental protocols to facilitate further research and development of this compound as a potential therapeutic agent.

Core Mechanisms of Action

This compound's anticancer activity is multifaceted, targeting several critical cellular processes to inhibit proliferation and induce cell death in malignant cells. The principal mechanisms are:

-

Mitochondrial-Mediated Apoptosis: this compound triggers the intrinsic apoptotic pathway by increasing oxidative stress. This leads to a decrease in mitochondrial membrane potential, release of pro-apoptotic factors from the mitochondria, and subsequent activation of the caspase cascade, culminating in programmed cell death.

-

G2/M Cell Cycle Arrest: this compound induces DNA damage, which activates the p53 tumor suppressor pathway. This leads to a halt in the cell cycle at the G2/M checkpoint, preventing cancer cells from proceeding through mitosis and thereby inhibiting their proliferation.

-

Ferroptosis: this compound has been shown to induce ferroptosis, an iron-dependent form of regulated cell death. It achieves this by downregulating key proteins involved in the antioxidant defense system, specifically glutathione peroxidase 4 (GPX4) and the cystine/glutamate antiporter SLC7A11, leading to the accumulation of lipid peroxides and subsequent cell death.

Signaling Pathways

The anticancer effects of this compound are orchestrated through the modulation of several key signaling pathways.

Apoptosis Signaling Pathway

This compound initiates apoptosis primarily through the intrinsic, or mitochondrial, pathway. The sequence of events is as follows:

Iberverin: Natural Sources, Extraction, and Mechanisms of Action

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Iberverin, an isothiocyanate derived from the glucosinolate glucoibervirin (B1623787), is a bioactive compound found in select species of the Brassicaceae family. Isothiocyanates as a class are of significant interest to the scientific community due to their potential chemopreventive and therapeutic properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and quantification, and an exploration of its putative signaling pathways. Given the limited direct research on this compound, this guide draws upon established protocols and data for structurally related isothiocyanates to provide a robust framework for scientific investigation.

Natural Sources of this compound

This compound is primarily sourced from plants of the Iberis genus, commonly known as candytufts, which belong to the Brassicaceae family. The direct precursor to this compound is the glucosinolate, glucoibervirin. Upon tissue damage of the plant, the enzyme myrosinase hydrolyzes glucoibervirin to yield this compound.

The most cited natural source of compounds related to this compound is Iberis amara L. (Bitter Candytuft). While specific quantitative data for glucoibervirin and this compound in Iberis amara is not extensively documented in publicly available literature, the plant is known to contain a variety of glucosinolates. Research on related species and the broader Brassicaceae family indicates that the concentration of these compounds can vary significantly based on the plant part, developmental stage, and growing conditions.

Quantitative Data on Glucosinolates in Brassicaceae

To provide a comparative context for researchers, the following table summarizes the content of various glucosinolates found in different Brassica vegetables. This data can serve as a reference for expected yields and for the development of extraction protocols.

| Glucosinolate | Plant Source | Plant Part | Concentration (µmol/g DW) | Reference |

| Glucoiberin | Iberis sempervirens | Leaves | 35.37 | [1] |

| Glucoibervirin | Iberis sempervirens | Seeds | 18.51 | [1] |

| Glucoraphanin | York Cabbage | Fresh | Identified | [2] |

| Glucoiberin | York Cabbage | Fresh | Identified | [2] |

| Glucobrassicin | York Cabbage | Fresh | Identified | [2] |

| Sinigrin | York Cabbage | Fresh | Identified | [2] |

| Gluconapin | York Cabbage | Fresh | Identified | [2] |

Extraction and Analysis of this compound

The extraction of this compound is a multi-step process that involves the enzymatic hydrolysis of its precursor, glucoibervirin, followed by solvent extraction and purification. The stability of isothiocyanates is a critical factor, as they can be sensitive to heat and pH.

Experimental Protocol: Extraction of this compound from Iberis amara Seeds

This protocol is adapted from established methods for isothiocyanate extraction from Brassicaceae seeds.

3.1.1. Materials and Reagents

-

Iberis amara seeds

-

Deionized water

-

Anhydrous sodium sulfate

-

Liquid nitrogen

-

Mortar and pestle or analytical mill

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 HPLC column (e.g., 5 µm, 4.6 x 250 mm)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

This compound analytical standard (if available) or a related standard like sulforaphan

3.1.2. Procedure

-

Sample Preparation: Freeze-dry fresh Iberis amara seeds to remove moisture. Grind the dried seeds into a fine powder using a mortar and pestle with liquid nitrogen or an analytical mill.

-

Enzymatic Hydrolysis: Suspend the seed powder in deionized water at a 1:10 (w/v) ratio in a sealed flask. Incubate at 37°C for 2 hours with gentle agitation to allow for the endogenous myrosinase to hydrolyze glucoibervirin to this compound.

-

Solvent Extraction: After incubation, add an equal volume of dichloromethane (DCM) to the aqueous suspension. Vortex vigorously for 2 minutes to partition the isothiocyanates into the organic phase.

-

Phase Separation: Centrifuge the mixture at 4000 x g for 10 minutes to separate the aqueous and organic layers.

-

Collection of Organic Phase: Carefully collect the lower DCM layer containing the extracted this compound using a pipette.

-

Drying and Concentration: Dry the DCM extract over anhydrous sodium sulfate. Filter the dried extract and concentrate it using a rotary evaporator at a temperature below 35°C.

-

Reconstitution: Reconstitute the dried extract in a known volume of acetonitrile for HPLC analysis.

Quantitative Analysis by HPLC

3.2.1. HPLC Conditions

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile and water. A typical gradient could be starting from 20% acetonitrile, increasing to 80% over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at 202 nm.

-

Injection Volume: 20 µL

3.2.2. Quantification

Prepare a standard curve using an this compound analytical standard of known concentrations. If an this compound standard is not available, a related isothiocyanate standard such as sulforaphane (B1684495) can be used for semi-quantification, and the results should be reported as "sulforaphane equivalents". The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to the standard curve.

Signaling Pathways

Isothiocyanates are known to exert their biological effects through the modulation of various cellular signaling pathways. A key pathway influenced by isothiocyanates is the Keap1-Nrf2 pathway, which plays a crucial role in the cellular defense against oxidative stress.

The Keap1-Nrf2 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor protein Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Isothiocyanates, being electrophilic, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, inducing their transcription. These genes encode for phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Figure 1: this compound-mediated activation of the Nrf2 signaling pathway.

Experimental and Analytical Workflow

The following diagram outlines a logical workflow for the extraction, identification, and quantification of this compound from a plant source.

Figure 2: A generalized workflow for this compound extraction and analysis.

Conclusion

This compound represents a promising bioactive compound within the isothiocyanate family. While direct research on this compound is still emerging, the extensive knowledge base on related compounds from Brassicaceae provides a solid foundation for future studies. The protocols and information presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary tools to explore the full therapeutic potential of this compound. Further research is warranted to establish definitive quantitative data on this compound in its natural sources and to elucidate its specific biological activities.

References

An In-depth Technical Guide on Iberverin and the Nrf2 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between Iberverin, an isothiocyanate, and the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The information presented is synthesized from peer-reviewed scientific literature, focusing on the molecular mechanisms, experimental validation, and potential therapeutic implications.

Core Mechanism of Action

This compound is an isothiocyanate that has been shown to be a potent inducer of the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.[1] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[2][3][4] Upon stimulation by inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus.[1] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[3][5] This leads to the transcriptional activation of a battery of cytoprotective genes, including those encoding for antioxidant and phase II detoxification enzymes.[1][5]

Studies have indicated that the Nrf2-inducing activity of this compound is comparable in potency to the well-characterized isothiocyanate, sulforaphane.[1] Furthermore, evidence suggests that the mechanism of Nrf2 induction by this compound may involve the extracellular signal-related kinase (ERK) signal-transduction pathway.[1]

Quantitative Data Summary

The available scientific literature provides qualitative evidence for the effects of this compound on the Nrf2 signaling pathway. However, specific quantitative data such as EC50 values or detailed fold-change analyses for this compound are not extensively documented in the primary research. The key findings on the activity of this compound are summarized in the table below.

| Parameter | Effect of this compound Treatment | Cell Line | Reference |

| Nrf2 Nuclear Translocation | Significantly induced | NIH3T3 fibroblasts | [1] |

| Heme Oxygenase 1 (HO-1) mRNA Levels | Significantly increased | NIH3T3 fibroblasts | [1] |

| Heme Oxygenase 1 (HO-1) Protein Levels | Significantly increased | NIH3T3 fibroblasts | [1] |

| γ-Glutamylcysteine Synthetase (γGCS) mRNA Levels | Significantly increased | NIH3T3 fibroblasts | [1] |

| γ-Glutamylcysteine Synthetase (γGCS) Protein Levels | Significantly increased | NIH3T3 fibroblasts | [1] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound's action on Nrf2 and a general workflow for its experimental investigation.

Caption: Proposed this compound-mediated Nrf2 signaling pathway.

Caption: General experimental workflow for studying this compound's effect on Nrf2.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for investigating the effects of this compound on the Nrf2 signaling pathway.

4.1. Cell Culture and Treatment

-

Cell Line: NIH3T3 mouse embryonic fibroblasts are a suitable model.[1]

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6][7]

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. The final concentration of the solvent in the culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced effects. Cells are treated with various concentrations of this compound for specified time periods as required by the downstream application.

4.2. Nrf2 Nuclear Translocation Analysis (Western Blot)

-

Nuclear and Cytoplasmic Fractionation:

-

After this compound treatment, cells are washed with ice-cold PBS and harvested.

-

Cell pellets are resuspended in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors).

-

After incubation on ice, a detergent (e.g., NP-40) is added, and the suspension is vortexed to disrupt the cell membrane.

-

The lysate is centrifuged to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

The nuclear pellet is washed and then lysed with a hypertonic nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors).

-

The nuclear lysate is centrifuged to remove debris, and the supernatant containing the nuclear proteins is collected.

-

-

Western Blotting:

-

Protein concentrations of both cytoplasmic and nuclear fractions are determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE (e.g., 10% gel). The apparent molecular weight of Nrf2 is often higher than its predicted molecular weight, migrating at around 95-110 kDa.[8]

-

Proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

The membrane is incubated with a primary antibody against Nrf2 overnight at 4°C. Loading controls such as Lamin A/C for the nuclear fraction and β-actin or GAPDH for the cytoplasmic fraction should be used.

-

The membrane is washed with TBST and then incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

4.3. Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)

-

RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from this compound-treated and control cells using a commercial RNA isolation kit (e.g., TRIzol reagent or column-based kits).

-

The concentration and purity of the extracted RNA are determined by spectrophotometry (A260/A280 ratio).

-

First-strand cDNA is synthesized from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) or random primers.

-

-

qPCR:

-

qPCR is performed using a real-time PCR system with a SYBR Green-based detection method.

-

The reaction mixture typically contains cDNA template, forward and reverse primers for the target genes (HO-1, γGCS) and a reference gene (e.g., β-actin, GAPDH), and SYBR Green master mix.

-

The thermal cycling conditions generally include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

The relative mRNA expression levels are calculated using the 2^-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

-

4.4. Protein Expression Analysis of Downstream Targets (Western Blot)

-

Total Protein Extraction:

-

Following this compound treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

The lysate is centrifuged to remove cell debris, and the supernatant containing the total protein is collected.

-

-

Western Blotting:

-

Protein concentration is determined, and equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane as described in section 4.2.

-

The membrane is incubated with primary antibodies against HO-1 and γGCS. A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

The subsequent steps of incubation with a secondary antibody and detection are the same as described for Nrf2 Western blotting.

-

Conclusion and Future Directions

This compound has been identified as a potent activator of the Nrf2 signaling pathway, demonstrating effects comparable to sulforaphane. Its mechanism of action involves promoting the nuclear translocation of Nrf2 and upregulating the expression of downstream antioxidant and detoxification enzymes such as HO-1 and γGCS, potentially through an ERK-dependent pathway.

For drug development professionals and researchers, this compound presents an interesting candidate for conditions associated with oxidative stress. However, further in-depth studies are required to fully elucidate its therapeutic potential. Future research should focus on:

-

Quantitative Dose-Response Studies: Establishing precise EC50 values for Nrf2 activation and downstream gene expression.

-

Direct Keap1 Interaction: Investigating whether this compound directly interacts with Keap1 and identifying the specific cysteine residues involved.

-

In Vivo Efficacy: Evaluating the bioavailability, pharmacokinetics, and efficacy of this compound in animal models of diseases where oxidative stress plays a key role.

-

Safety and Toxicity Profiling: Comprehensive assessment of the potential off-target effects and toxicity of this compound.

By addressing these research gaps, a more complete understanding of this compound's pharmacological profile can be achieved, paving the way for its potential development as a novel therapeutic agent.

References

- 1. Synthesis and Nrf2-inducing activity of the isothiocyanates this compound, iberin and cheirolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Different Inhibition of Nrf2 by Two Keap1 Isoforms α and β to Shape Malignant Behaviour of Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. editxor.com [editxor.com]

- 7. cff.org [cff.org]

- 8. The Predicted Molecular Weight of Nrf2: It Is What It Is Not - PMC [pmc.ncbi.nlm.nih.gov]

The Anticancer Potential of Isothiocyanates: A Technical Guide to the Mechanisms of Iberverin

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiocyanates (ITCs), a class of phytochemicals abundant in cruciferous vegetables, have garnered significant attention for their potent chemopreventive and therapeutic properties in oncology.[1][2][3] This technical guide provides an in-depth examination of the anticancer mechanisms of ITCs, with a specific focus on iberverin, a promising ITC derived from cabbage.[4][5] We will explore its molecular mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. This document consolidates quantitative data from preclinical studies, details relevant experimental methodologies, and provides visual representations of the critical signaling cascades involved in the anticancer activity of this compound.

Introduction to Isothiocyanates and this compound

Isothiocyanates are derived from the enzymatic hydrolysis of glucosinolates, which are secondary metabolites found in plants of the Brassicaceae family.[5][6] Numerous epidemiological and preclinical studies have demonstrated an inverse correlation between the consumption of cruciferous vegetables and the incidence of various cancers.[1][7] The anticancer effects of ITCs are attributed to their ability to modulate a wide array of cellular processes, including carcinogen metabolism, inflammation, angiogenesis, and cell survival.[2][6]

This compound (3-methylthiopropyl isothiocyanate) is a key bioactive compound found in cabbage (Brassica oleracea).[4][5] Emerging research has highlighted its potent antineoplastic activities against several cancer types, including hepatocellular carcinoma and lung cancer, making it a subject of intense investigation for novel cancer therapeutic development.[4][5]

Anticancer Mechanisms of this compound

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing oxidative stress, which in turn triggers DNA damage, cell cycle arrest, and apoptosis.[4][8]

Induction of Oxidative Stress

A primary mechanism of this compound's anticancer activity is the generation of reactive oxygen species (ROS) within cancer cells.[4][8] This increase in intracellular ROS leads to a state of oxidative stress, which can damage cellular components, including DNA, proteins, and lipids. Furthermore, this compound has been shown to deplete glutathione (B108866) (GSH), a key intracellular antioxidant, thereby exacerbating the oxidative stress environment.[4][8]

DNA Damage and Cell Cycle Arrest

The elevated ROS levels induced by this compound lead to significant DNA damage.[4][8] In response to this damage, cellular checkpoints are activated, leading to cell cycle arrest, primarily at the G2/M phase.[4][8] This arrest prevents the proliferation of damaged cells. Transcriptomic analyses have revealed that this compound treatment upregulates genes associated with the G2/M checkpoint and DNA repair pathways.[4]

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[4][5] The apoptotic cascade is initiated through the mitochondrial (intrinsic) pathway, which is triggered by the oxidative stress and DNA damage. This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-3, -8, and -9, ultimately leading to the execution of apoptosis.[4][5][9]

Key Signaling Pathways Modulated by this compound

This compound's anticancer effects are mediated through the modulation of several critical signaling pathways.

p53 Signaling Pathway

Gene set enrichment analysis has shown that this compound treatment significantly enriches gene sets associated with the p53 signaling pathway.[4] The tumor suppressor protein p53 plays a crucial role in responding to cellular stress, including DNA damage, by inducing cell cycle arrest and apoptosis.

Nrf2 Signaling Pathway

Isothiocyanates, including this compound, are known to be potent activators of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway.[10][11] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.[12][13] this compound's ability to induce Nrf2 nuclear translocation leads to the upregulation of protective enzymes such as heme oxygenase 1 (HO-1) and γ-glutamylcysteine synthetase (γGCS).[11] This activation is thought to be a cellular defense mechanism against the initial oxidative stress induced by the ITC.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival, and its aberrant activation is common in many cancers. Some isothiocyanates have been shown to inhibit the NF-κB pathway, thereby reducing the expression of pro-survival and inflammatory genes.[14][15] While direct evidence for this compound's effect on NF-κB is still emerging, it is a likely target based on the known activities of other ITCs.

Quantitative Data on the Anticancer Activity of this compound

The following tables summarize the quantitative data from preclinical studies on the anticancer effects of this compound.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µmol/L) at 48h | Reference |

| Huh7 | Hepatocellular Carcinoma | < 25 | [4] |

| Huh7.5.1 | Hepatocellular Carcinoma | < 25 | [4] |

| SNU739 | Hepatocellular Carcinoma | < 25 | [4] |

| SMMC7721 | Hepatocellular Carcinoma | 50 - 100 | [4] |

| Huh1 | Hepatocellular Carcinoma | 50 - 100 | [4] |

| HCCLM3 | Hepatocellular Carcinoma | > 100 | [4] |

| HepG2 | Hepatocellular Carcinoma | > 100 | [4] |

Table 2: In Vivo Antitumor Efficacy of this compound

| Cancer Model | Treatment | Tumor Size Reduction | Tumor Weight Reduction | Reference |

| Huh7.5.1 Xenograft | This compound | 73.4% | 55.3% | [4][5] |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the anticancer properties of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound (or a vehicle control, such as DMSO) and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of this compound that causes 50% inhibition of cell growth.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the DNA content histogram.

In Vivo Xenograft Tumor Model

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ Huh7.5.1 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[5]

-

Tumor Growth and Treatment: Allow the tumors to reach a palpable size (e.g., 50-100 mm³). Randomly assign mice to a treatment group (receiving this compound, e.g., via intraperitoneal injection) and a control group (receiving vehicle).[5]

-

Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).

-

Endpoint and Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Tumor growth inhibition is calculated by comparing the tumor volume and weight between the treatment and control groups.[5]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: General experimental workflow for assessing the anticancer efficacy of isothiocyanates.

Caption: Proposed mechanism of this compound-induced apoptosis in cancer cells.

Caption: Activation of the Nrf2 signaling pathway by isothiocyanates.

Conclusion and Future Directions

This compound, a naturally occurring isothiocyanate, demonstrates significant anticancer properties through the induction of oxidative stress, DNA damage, cell cycle arrest, and apoptosis.[4][8] Its ability to modulate critical signaling pathways such as p53 and Nrf2 underscores its potential as a chemopreventive and therapeutic agent.[4][11] The quantitative data from preclinical studies are promising and warrant further investigation.

Future research should focus on elucidating the full spectrum of molecular targets of this compound and exploring its efficacy in combination with conventional anticancer therapies. Furthermore, clinical trials are necessary to translate the promising preclinical findings into tangible benefits for cancer patients. The development of novel drug delivery systems to enhance the bioavailability and targeted delivery of this compound could also significantly improve its therapeutic index.

References

- 1. Mechanisms of the Anticancer Effects of Isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 3. Vegetable-derived isothiocyanates: anti-proliferative activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound exhibits antineoplastic activities against human hepatocellular carcinoma via DNA damage-mediated cell cycle arrest and mitochondrial-related apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound exhibits antineoplastic activities against human hepatocellular carcinoma via DNA damage-mediated cell cycle arrest and mitochondrial-related apoptosis [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound exhibits antineoplastic activities against human hepatocellular carcinoma via DNA damage-mediated cell cycle arrest and mitochondrial-related apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemopreventive isothiocyanates induce apoptosis and caspase-3-like protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The NRF2 Pathway & Sulforaphane for Cancer — Tray Wellness [traywellness.com]

- 11. Synthesis and Nrf2-inducing activity of the isothiocyanates this compound, iberin and cheirolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Combination of xanthohumol and phenethyl isothiocyanate inhibits NF-κB and activates Nrf2 in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iberverin, a naturally occurring isothiocyanate (ITC) found predominantly in cruciferous vegetables like oxheart cabbage, has emerged as a compound of significant interest in oncology research.[1] Isothiocyanates are well-documented for their chemopreventive and anticancer properties, and this compound is proving to be a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines.[1][2] A substantial body of evidence indicates that its primary mechanism of action involves the induction of the intrinsic apoptotic pathway, which is intrinsically linked to mitochondrial function.

This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound triggers mitochondrial-related apoptosis. It details the key signaling cascades, summarizes quantitative experimental findings, and provides comprehensive protocols for the essential assays used to elucidate this pathway. The content is tailored for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's potential as an antineoplastic agent.

Core Mechanism: The this compound-Induced Apoptotic Signaling Pathway

This compound initiates apoptosis primarily through the intrinsic, or mitochondrial, pathway. This cascade begins with the induction of cellular stress and culminates in the activation of executioner caspases that dismantle the cell. The process is a tightly regulated sequence of molecular events centered on the mitochondria.

Induction of Oxidative Stress

The primary trigger for this compound-induced apoptosis is the generation of intracellular Reactive Oxygen Species (ROS).[1][3] this compound treatment leads to a significant increase in ROS, which disrupts the cellular redox balance and causes oxidative damage to critical macromolecules, including DNA.[1] This surge in oxidative stress is a pivotal event that initiates downstream apoptotic signaling.

Mitochondrial Dysregulation

The elevated ROS levels directly impact mitochondrial integrity and function. Key events include:

-

Depolarization of Mitochondrial Membrane Potential (MMP): this compound causes a marked decrease in the mitochondrial membrane potential (ΔΨm).[1][4] The loss of MMP is a critical early event in apoptosis, indicating compromised mitochondrial function and preceding the release of pro-apoptotic factors.

-

Regulation of Bcl-2 Family Proteins: The process of mitochondrial outer membrane permeabilization (MOMP) is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins.[5] this compound treatment modulates the expression of these key regulators, leading to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio favors the formation of pores in the outer mitochondrial membrane.[6]

Release of Pro-Apoptotic Factors

The increase in mitochondrial outer membrane permeability, driven by the altered Bax/Bcl-2 ratio, facilitates the release of proteins from the mitochondrial intermembrane space into the cytosol. The most critical of these is cytochrome c .[7][8]

Caspase Activation Cascade

Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, forms a multi-protein complex known as the apoptosome.[9][10] The apoptosome recruits and activates pro-caspase-9, an initiator caspase.[9] Activated caspase-9 then proceeds to cleave and activate executioner caspases, primarily caspase-3 .[1][11]

Activated caspase-3 is responsible for the final execution phase of apoptosis, cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell dismantling.[11]

Quantitative Data Presentation

The pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The data below summarizes key findings from published literature, demonstrating a consistent dose-dependent mechanism.

| Cell Line | Treatment | Key Quantitative Findings | Reference |

| Hepatocellular Carcinoma | |||

| Huh7, Huh7.5.1, SNU739 | This compound (20 µM and 40 µM) for 12h | Significant decrease in the ratio of JC-1 aggregate (healthy) to monomer (apoptotic) fluorescence, indicating a loss of mitochondrial membrane potential. | [4] |

| Huh7.5.1 Xenograft | This compound Treatment | Significant decrease in proliferation markers Ki-67 and PCNA. Remarkable increase in apoptosis marker cleaved Caspase-3 in tumor tissues. | [1] |

| Neuroblastoma | |||

| SK-N-AS, SK-N-SH, SK-N-BE(2) | This compound (1-25 µM) for 24h | Dose-dependent inhibition of cell proliferation. Significant changes in cell cycle distribution, indicating arrest. | [11] |

| SK-N-AS, SK-N-SH, SK-N-BE(2) | This compound Treatment | Dose-dependent increase in the activation of caspase-9 and caspase-3, and subsequent cleavage of PARP. | [11] |

| Lung Carcinoma | |||

| A549 | This compound Treatment | Promoted apoptosis through the activation of Caspase-3, -8, and -9. | [1] |

Experimental Protocols

Reproducing and building upon existing research requires robust and detailed methodologies. This section outlines the core experimental protocols used to investigate this compound's effects on apoptosis.

Quantification of Apoptosis by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when fluorescently labeled (e.g., with FITC), it can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[13]

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in appropriate culture flasks. After adherence, treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the corresponding supernatant from step 1.

-

Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the pellet twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's instructions (e.g., from a kit like Abcam ab14085 or BD Biosciences 556420).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add additional 1X Binding Buffer to each tube and analyze immediately on a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm; excite PI at 488 nm and detect emission at >617 nm.

-

Data Interpretation:

-

Annexin V- / PI-: Viable cells.

-

Annexin V+ / PI-: Early apoptotic cells.

-

Annexin V+ / PI+: Late apoptotic or necrotic cells.

-

Annexin V- / PI+: Necrotic cells.

-

Measurement of Mitochondrial Membrane Potential (MMP)

The JC-1 assay is a widely used method to assess MMP, a key indicator of mitochondrial health.

Principle: JC-1 is a lipophilic, cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with low MMP, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence (~530 nm).[4] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Methodology:

-

Cell Culture and Treatment: Seed cells on glass coverslips or in multi-well plates suitable for microscopy or plate reader analysis. Treat with this compound or vehicle control.

-

JC-1 Staining: Remove the culture medium and incubate the cells with a JC-1 staining solution (e.g., 5-10 µg/mL in culture medium) for 15-30 minutes at 37°C.

-

Washing: Discard the staining solution and wash the cells twice with a suitable buffer (e.g., PBS or assay buffer provided with a kit).

-

Imaging/Quantification: Immediately analyze the cells using a fluorescence microscope or a fluorescence plate reader.

-

Microscopy: Capture images using filters for green (monomers) and red (aggregates) fluorescence. A shift from red to green fluorescence indicates apoptosis.

-

Plate Reader: Measure fluorescence intensity at ~530 nm (green) and ~590 nm (red). Calculate the red/green ratio for each sample. A decrease in this ratio in treated cells compared to control cells signifies a loss of MMP.

-

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect and quantify changes in the expression levels of key proteins in the apoptotic pathway.

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3). A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is used for detection.[14][15]

Methodology:

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, cleaved caspase-3, or PARP overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should be used on the same membrane to ensure equal protein loading.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Densitometry Analysis: Quantify the band intensity using image analysis software and normalize the expression of target proteins to the loading control.

Conclusion and Future Directions

This compound demonstrates significant antineoplastic activity by potently inducing mitochondrial-mediated apoptosis. The core mechanism involves the generation of ROS, which leads to mitochondrial dysfunction characterized by a loss of MMP and a pro-apoptotic shift in the Bax/Bcl-2 ratio. This culminates in the release of cytochrome c and the activation of the caspase-9 and -3 cascade.[1][3]

The consistent, dose-dependent effects observed across multiple cancer cell lines, including hepatocellular carcinoma and neuroblastoma, underscore the potential of this compound as a biotherapeutic agent.[1][11] Its ability to engage the intrinsic apoptotic pathway, a process often dysregulated in cancer, makes it a compelling candidate for further development.

Future research should focus on comprehensive in vivo efficacy and safety profiling in advanced preclinical models. Investigating potential synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies could also unveil novel combination strategies to enhance treatment outcomes and overcome drug resistance. A deeper understanding of its interaction with other cellular pathways will further clarify its therapeutic potential in oncology.

References

- 1. This compound exhibits antineoplastic activities against human hepatocellular carcinoma via DNA damage-mediated cell cycle arrest and mitochondrial-related apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound exhibits antineoplastic activities against human hepatocellular carcinoma via DNA damage-mediated cell cycle arrest and mitochondrial-related apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Berberine-induced apoptosis in human prostate cancer cells is initiated by reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Iberin induces cell cycle arrest and apoptosis in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Western Blot Analysis of Bcl-2, Bax, Cytochrome C, Caspase-9, Caspase-3 Expression [bio-protocol.org]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

Iberverin's Pro-Oxidant Activity: A Technical Guide to its Role in Inducing Reactive Oxygen Species

For Immediate Release

This technical guide provides an in-depth analysis of the role of iberverin, a naturally occurring isothiocyanate, in the induction of reactive oxygen species (ROS). This document is intended for researchers, scientists, and drug development professionals interested in the pro-oxidant and anticancer mechanisms of isothiocyanates.

Executive Summary

This compound, a compound found in cruciferous vegetables, has demonstrated significant antineoplastic activity, particularly in hepatocellular carcinoma (HCC). A key mechanism underlying its anticancer effects is the induction of oxidative stress through the generation of intracellular reactive oxygen species (ROS) and the depletion of cellular antioxidant defenses, such as glutathione (B108866) (GSH). This pro-oxidant activity leads to DNA damage, cell cycle arrest, and ultimately, programmed cell death through mitochondrial-related apoptosis and ferroptosis. This guide summarizes the quantitative data from key studies, details the experimental protocols for assessing this compound-induced ROS, and visualizes the associated signaling pathways.

Quantitative Data on this compound-Induced Cellular Effects

The pro-oxidant activity of this compound has been quantified in several studies, primarily focusing on its effects on hepatocellular carcinoma cell lines. The data consistently show a dose-dependent increase in markers of oxidative stress and apoptosis.

Table 2.1: this compound-Induced Apoptosis in Hepatocellular Carcinoma Cells

| Cell Line | This compound Concentration | Increase in Apoptotic Cells (Fold Change vs. Control) |

| Huh7 | 40 µmol/L | 7.4 |

| Huh7.5.1 | 40 µmol/L | 7.1 |

| SNU739 | 40 µmol/L | 4.7 |

| Data extracted from a study on the antineoplastic activities of this compound in HCC.[1] |

Table 2.2: Effect of this compound on Mitochondrial Membrane Potential (MMP) in HCC Cells

| Cell Line | This compound Concentration | Observation |

| Huh7 | 20 µmol/L & 40 µmol/L | Dose-dependent decrease in the ratio of JC-1 aggregates (red) to monomers (green), indicating MMP loss.[2] |

| Huh7.5.1 | 20 µmol/L & 40 µmol/L | Dose-dependent decrease in the ratio of JC-1 aggregates (red) to monomers (green), indicating MMP loss.[2] |

| SNU739 | 20 µmol/L & 40 µmol/L | Dose-dependent decrease in the ratio of JC-1 aggregates (red) to monomers (green), indicating MMP loss.[2] |

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's role in inducing ROS.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is for the detection of intracellular ROS levels using the oxidation-sensitive fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Materials:

-

Hepatocellular carcinoma cells (e.g., Huh7, Huh7.5.1, SNU739)

-

6-well plates

-

This compound solution (20 µmol/L and 40 µmol/L in DMSO)

-

DMSO (vehicle control)

-

DCFH-DA fluorescent probe

-

Flow cytometer

Procedure:

-

Seed the HCC cells into 6-well plates and culture overnight.

-

Treat the cells with 20 µmol/L and 40 µmol/L this compound or a DMSO control for 12 hours.

-

After incubation, harvest the cells.

-

Stain the cells with the DCFH-DA probe according to the manufacturer's instructions.

-

Analyze the intracellular ROS levels by flow cytometry.

Quantification of Glutathione (GSH)

This protocol describes the quantification of intracellular reduced glutathione (GSH) levels.

Materials:

-

Hepatocellular carcinoma cells (e.g., Huh7, Huh7.5.1, SNU739)

-

6-well plates

-

This compound solution (20 µmol/L and 40 µmol/L in DMSO)

-

DMSO (vehicle control)

-

GSH assay kit

Procedure:

-

Seed the HCC cells into 6-well plates and culture overnight.

-

Treat the cells with 20 µmol/L and 40 µmol/L this compound or a DMSO control for 12 hours.

-

Harvest the cells after incubation.

-

Quantify the GSH levels using a GSH assay kit following the manufacturer's protocol.

-

Normalize the GSH concentration to the cell number.

Assessment of Mitochondrial Membrane Potential (MMP)

This protocol details the use of the JC-1 fluorescent probe to assess changes in mitochondrial membrane potential.

Materials:

-

Hepatocellular carcinoma cells (e.g., Huh7, Huh7.5.1, SNU739)

-

This compound solution (20 µmol/L and 40 µmol/L in DMSO)

-

DMSO (vehicle control)

-

JC-1 fluorescent probe

-

Fluorescence microscope

Procedure:

-

Culture the HCC cells on a suitable imaging plate or slide.

-

Incubate the cells with 20 µmol/L and 40 µmol/L this compound or a DMSO control for 12 hours.

-

Stain the cells with the JC-1 probe according to the manufacturer's instructions.

-

Visualize the cells using a fluorescence microscope.

-

Quantify the ratio of JC-1 aggregates (red fluorescence) to JC-1 monomers (green fluorescence). A decrease in this ratio indicates a loss of MMP.[2]

Signaling Pathways and Experimental Workflows

The induction of ROS by this compound triggers a cascade of signaling events leading to programmed cell death. The following diagrams, created using the DOT language, illustrate these pathways and experimental workflows.

Conclusion

The available evidence strongly indicates that this compound's anticancer activity is, in significant part, mediated by its ability to induce reactive oxygen species. This pro-oxidant mechanism, leading to oxidative stress and subsequent activation of programmed cell death pathways, presents a promising avenue for the development of novel cancer therapeutics. Further research is warranted to fully elucidate the intricate signaling networks involved and to explore the therapeutic potential of this compound in a clinical setting. The methodologies and data presented in this guide provide a foundational resource for professionals engaged in this area of research.

References

The Discovery and Synthesis of Iberverin: A Technical Guide for Drug Development Professionals

An In-depth Overview of the Anticancer Isothiocyanate Iberverin, from Natural Source to Synthetic Production and Mechanistic Insights

Introduction

This compound, a naturally occurring isothiocyanate, has emerged as a compound of significant interest in the field of oncology.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, with a particular focus on its potential as an antineoplastic agent against hepatocellular carcinoma (HCC).[1][2] this compound, chemically known as 3-methylthiopropyl isothiocyanate, is predominantly found in Brassicaceae vegetables, such as oxheart cabbage (Brassica oleracea var. capitata).[1] Preclinical studies have demonstrated its ability to inhibit cancer cell proliferation, induce cell cycle arrest, and promote apoptosis through various signaling pathways.[1][2] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological and chemical processes.

Discovery and Natural Occurrence

This compound was first identified as a major isothiocyanate in the seeds of oxheart cabbage.[1] Isothiocyanates are a class of bioactive compounds derived from the enzymatic hydrolysis of glucosinolates, which are secondary metabolites abundant in cruciferous vegetables. This natural origin provides a basis for its exploration as a potential chemopreventive and therapeutic agent.

Chemical Synthesis

The chemical synthesis of this compound can be achieved through established methods for isothiocyanate formation from primary amines. A common and effective route involves the reaction of 3-(methylthio)propylamine (B146394) with a thiocarbonylating agent, such as thiophosgene (B130339) or carbon disulfide.

Experimental Protocol: Synthesis of this compound

Method 1: Using Thiophosgene

-

Reaction Setup: In a well-ventilated fume hood, dissolve 3-(methylthio)propylamine in an inert solvent such as dichloromethane (B109758) (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0°C using an ice bath.

-

Addition of Thiophosgene: Slowly add a solution of thiophosgene in DCM to the cooled amine solution with vigorous stirring. The reaction is exothermic and should be maintained at a low temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure 3-(methylthio)propyl isothiocyanate (this compound).

Method 2: Using Carbon Disulfide

-

Formation of Dithiocarbamate (B8719985) Salt: Dissolve 3-(methylthio)propylamine in a suitable solvent like ethanol (B145695) or a mixture of water and an organic solvent. Add an equimolar amount of a base, such as triethylamine (B128534) or sodium hydroxide, followed by the slow addition of carbon disulfide at a low temperature (0-10°C). This forms the corresponding dithiocarbamate salt.

-

Desulfurization: To the dithiocarbamate salt solution, add a desulfurizing agent. A common reagent for this step is ethyl chloroformate. The reaction mixture is stirred, often with gentle warming, to drive the formation of the isothiocyanate.

-

Work-up and Purification: The work-up and purification steps are similar to those described in Method 1, involving extraction, washing, drying, and final purification by distillation or chromatography.

Biological Activity and Mechanism of Action

This compound has demonstrated significant antineoplastic activities, particularly against human hepatocellular carcinoma (HCC).[1][2] Its mechanism of action is multifactorial, primarily involving the induction of oxidative stress, leading to DNA damage, cell cycle arrest, and apoptosis.[1]

Induction of the Nrf2 Signaling Pathway

A key molecular mechanism of this compound is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway.[2] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to electrophiles like isothiocyanates, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of antioxidant and detoxifying enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL). This response can initially be cytoprotective but can also contribute to the anticancer effects by altering the cellular redox balance.

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

Anticancer Effects in Hepatocellular Carcinoma

-

Inhibition of Cell Proliferation: this compound inhibits the viability and proliferation of various HCC cell lines in a dose-dependent manner.[2]

-

Induction of Apoptosis: It promotes mitochondrial-related apoptosis, characterized by the activation of caspases.[2]

-

Cell Cycle Arrest: this compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.[1]

-

Suppression of Migration and Invasion: It has been shown to suppress the migratory and invasive capabilities of HCC cells.[2]

-

Induction of DNA Damage: The anticancer activity is also mediated by the induction of DNA damage in cancer cells.[1]

Quantitative Data

The following tables summarize the quantitative data on the biological activity of this compound against hepatocellular carcinoma.

Table 1: In Vitro Cytotoxicity of this compound against HCC Cell Lines

| Cell Line | IC50 (µM) after 48h |

| HCCLM3 | ~40 |

| HepG2 | ~35 |

| Huh1 | ~30 |

| Huh7 | ~25 |

| Huh7.5.1 | ~25 |

| SMMC7721 | ~45 |

| SNU739 | ~30 |

| Data extracted from in vitro studies.[2] |

Table 2: In Vivo Efficacy of this compound in a Huh7.5.1 Xenograft Model

| Treatment Group | Mean Tumor Volume Reduction (%) | Mean Tumor Weight Reduction (%) |

| This compound | 73.4 | 55.3 |

| Data relative to the control group.[2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's biological effects.

Protocol 1: MTT Assay for Cell Viability

-

Cell Seeding: Seed HCC cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Culture HCC cells and treat them with this compound or a vehicle control for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the DNA content and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Protocol 3: Xenograft Tumor Model in Nude Mice

-

Cell Implantation: Subcutaneously inject Huh7.5.1 cells into the flank of immunodeficient nude mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomly assign the mice to treatment and control groups. Administer this compound (e.g., by intraperitoneal injection) to the treatment group and a vehicle to the control group according to a predetermined schedule.

-

Monitoring: Monitor tumor growth by measuring the tumor volume at regular intervals. Also, monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study, sacrifice the mice, and excise and weigh the tumors.

Logical Workflow

The following diagram illustrates the logical workflow from the discovery of this compound to its preclinical evaluation.

Caption: Logical workflow for the development of this compound.

Conclusion

This compound presents a promising natural product-derived lead compound for the development of novel anticancer therapies, particularly for hepatocellular carcinoma. Its well-defined chemical structure allows for straightforward synthesis, and its multifaceted mechanism of action, centered on the induction of oxidative stress and cell cycle arrest, provides a strong rationale for its further investigation. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the potential of this compound into clinical applications. Further studies are warranted to explore its efficacy in other cancer types, its pharmacokinetic and pharmacodynamic properties, and its potential for combination therapies.

References

- 1. This compound exhibits antineoplastic activities against human hepatocellular carcinoma via DNA damage-mediated cell cycle arrest and mitochondrial-related apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound exhibits antineoplastic activities against human hepatocellular carcinoma via DNA damage-mediated cell cycle arrest and mitochondrial-related apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Iberverin in Hepatocellular Carcinoma (HCC) Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iberverin, a natural isothiocyanate found in cruciferous vegetables, has emerged as a promising anti-neoplastic agent in the context of hepatocellular carcinoma (HCC).[1][2][3] This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on HCC cell lines. The included data and methodologies are based on published research and are intended to serve as a comprehensive guide for studying this compound's mechanisms of action, including its effects on cell viability, apoptosis, cell cycle, and associated signaling pathways. Recent studies have demonstrated that this compound inhibits HCC cell proliferation, migration, and invasion, while inducing apoptosis and cell cycle arrest.[1][2][3] Furthermore, it has been shown to enhance oxidative stress and induce ferroptosis in HCC cells.[4][5][6][7]

Data Presentation

Table 1: IC50 Values of this compound in Various HCC Cell Lines

The 50% inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in several human HCC cell lines after 48 hours of treatment, as determined by the MTT assay.[1]

| Cell Line | IC50 (µmol/L) after 48h |

| Huh7 | < 25 |

| Huh7.5.1 | < 25 |

| SNU739 | < 25 |

| HCCLM3 | > 25 |

| HepG2 | > 25 |

| Huh1 | > 25 |

| SMMC7721 | > 25 |

Data extracted from Shen et al., 2023.[1]

Table 2: Effect of this compound on Apoptosis in HCC Cell Lines

This compound has been shown to induce apoptosis in HCC cells in a dose-dependent manner. The following table presents the fold increase in apoptotic cells after treatment with 40 µmol/L this compound, as measured by Annexin V-FITC/PI staining and flow cytometry.[1][2]

| Cell Line | Fold Increase in Apoptotic Cells (40 µmol/L this compound) |

| Huh7 | 7.4 |

| Huh7.5.1 | 7.1 |

| SNU739 | 4.7 |

Data extracted from Shen et al., 2023.[1][2]

Table 3: Effect of this compound on Cell Cycle Distribution in HCC Cell Lines

This compound treatment leads to G2/M phase cell cycle arrest in HCC cells. The table below illustrates the changes in cell cycle phase distribution after treatment with this compound for 12 hours.

| Cell Line | Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Huh7 | DMSO (Control) | 65.3 | 23.1 | 11.6 |

| 20 µmol/L this compound | 58.2 | 20.5 | 21.3 | |

| 40 µmol/L this compound | 49.7 | 18.3 | 32.0 | |

| Huh7.5.1 | DMSO (Control) | 62.1 | 25.4 | 12.5 |

| 20 µmol/L this compound | 55.9 | 22.8 | 21.3 | |

| 40 µmol/L this compound | 48.2 | 19.1 | 32.7 | |

| SNU739 | DMSO (Control) | 59.8 | 26.7 | 13.5 |

| 20 µmol/L this compound | 53.1 | 23.9 | 23.0 | |

| 40 µmol/L this compound | 46.5 | 20.2 | 33.3 |

Data derived from figures in Shen et al., 2023.[2]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on HCC cell lines.

Materials:

-

HCC cell lines (e.g., Huh7, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates